molecular formula C9H6INO B1407146 3-Iodo-1H-indole-6-carbaldehyde CAS No. 1858251-19-0

3-Iodo-1H-indole-6-carbaldehyde

Cat. No.: B1407146
CAS No.: 1858251-19-0
M. Wt: 271.05 g/mol
InChI Key: CQKMYCBXVMPREP-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-6-carbaldehyde is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are widely recognized for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of an iodine atom at the third position and an aldehyde group at the sixth position of the indole ring. This structural configuration imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.

Scientific Research Applications

3-Iodo-1H-indole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . This suggests that this compound may have similar effects on cell signaling and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit certain protein kinases, which are involved in cell signaling pathways . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but they can degrade over time, especially when exposed to light or heat . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can exhibit toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and other metabolic transformations . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and other membrane transporters . These transporters facilitate the uptake and distribution of the compound to different cellular compartments and tissues, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, where they can interact with nuclear receptors and transcription factors . This localization is crucial for their role in regulating gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indole-6-carbaldehyde typically involves the iodination of 1H-indole-6-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 3-substituted indole derivatives.

    Oxidation: Formation of 3-Iodo-1H-indole-6-carboxylic acid.

    Reduction: Formation of 3-Iodo-1H-indole-6-methanol.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-1H-indole-6-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    3-Chloro-1H-indole-6-carbaldehyde:

Uniqueness

3-Iodo-1H-indole-6-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its halogenated counterparts. The combination of the indole ring, aldehyde group, and iodine atom makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-iodo-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKMYCBXVMPREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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